molecular formula C8H16N2O B13058821 3-Ethylpiperidine-4-carboxamide

3-Ethylpiperidine-4-carboxamide

Cat. No.: B13058821
M. Wt: 156.23 g/mol
InChI Key: HRVJWEFLJHLRCQ-UHFFFAOYSA-N
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Description

3-Ethylpiperidine-4-carboxamide is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of an ethyl group at the third position and a carboxamide group at the fourth position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpiperidine-4-carboxamide typically involves the reaction of 3-ethylpiperidine with a suitable carboxylating agent. One common method is the reaction of 3-ethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carboxylating agent.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3-Ethylpiperidine-4-amine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-Ethylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

    Piperidine: The parent compound of 3-Ethylpiperidine-4-carboxamide, widely used in organic synthesis.

    N-Ethylpiperidine: Similar structure but with an ethyl group attached to the nitrogen atom.

    4-Piperidinecarboxamide: Lacks the ethyl group at the third position.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a carboxamide group on the piperidine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-ethylpiperidine-4-carboxamide

InChI

InChI=1S/C8H16N2O/c1-2-6-5-10-4-3-7(6)8(9)11/h6-7,10H,2-5H2,1H3,(H2,9,11)

InChI Key

HRVJWEFLJHLRCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCC1C(=O)N

Origin of Product

United States

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